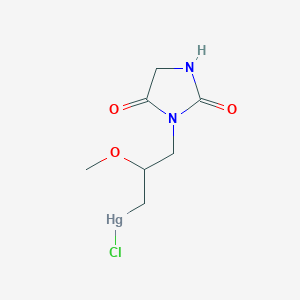
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 and a molecular weight of 407.24 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxy group attached to a propyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves several steps. One common method includes the reaction of 2-methoxyalkylmercuric halides with hydrazine hydrate . This reaction proceeds through the formation of mercuri-bis-2-methoxyalkane, which decomposes to give 2-methoxyalkane radicals. These radicals may lose or gain a hydrogen atom to form 2-methoxyalkene or alkane. The reaction is carried out by dissolving the starting material in boiling alkali and then adding hydrazine hydrate, resulting in the precipitation of metallic mercury and the formation of the desired product .
Analyse Des Réactions Chimiques
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin undergoes various chemical reactions, including:
Reduction: The compound can be reduced by hydrazine hydrate, leading to the formation of methoxyalkane radicals.
Decomposition: The compound can decompose to form methoxyalkane and metallic mercury under certain conditions.
Common reagents used in these reactions include hydrazine hydrate, alkali, and halogens. The major products formed from these reactions are methoxyalkane, methoxyalkene, and metallic mercury .
Applications De Recherche Scientifique
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves its interaction with biological molecules through the chloromercuri group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The methoxy group and propyl chain also play a role in the compound’s overall reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin can be compared with other organomercurial compounds, such as:
Methylmercury: Known for its high toxicity and ability to bioaccumulate in living organisms.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the human body compared to methylmercury.
Phenylmercury: Used as a fungicide and antiseptic, with different reactivity and toxicity profiles compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for distinct chemical reactions and applications in various fields .
Propriétés
Numéro CAS |
3367-29-1 |
|---|---|
Formule moléculaire |
C7H11ClHgN2O3 |
Poids moléculaire |
407.22 g/mol |
Nom IUPAC |
chloro-[3-(2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)4-9-6(10)3-8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,11);1H;/q;;+1/p-1 |
Clé InChI |
NOGBFWIZGRISKE-UHFFFAOYSA-M |
SMILES canonique |
COC(CN1C(=O)CNC1=O)C[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


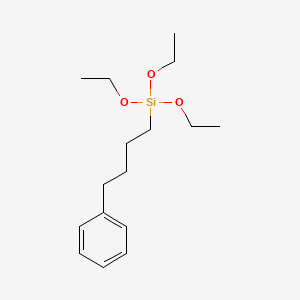
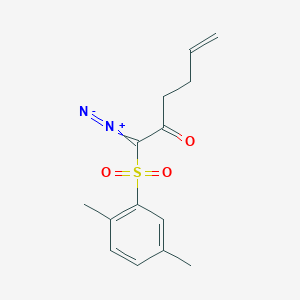
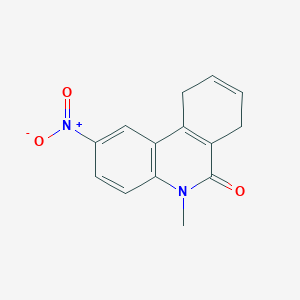
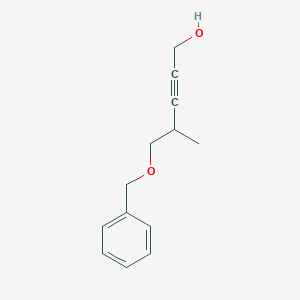
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
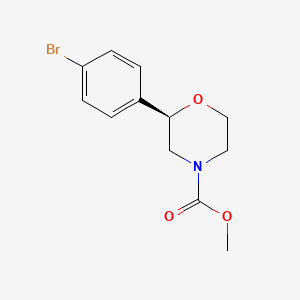

![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
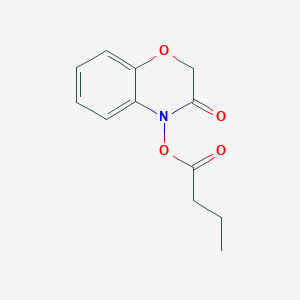
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
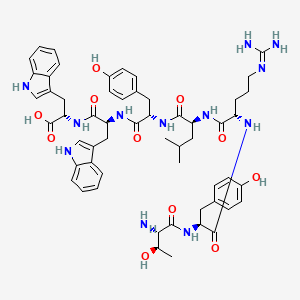

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
